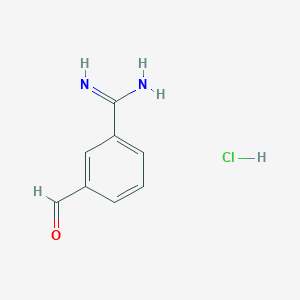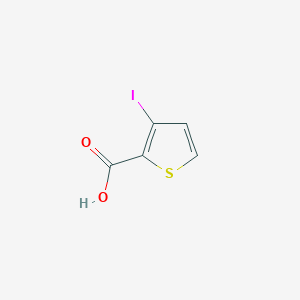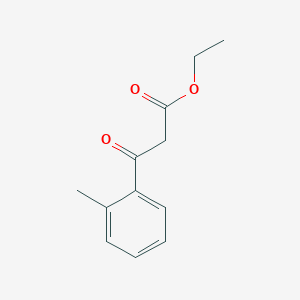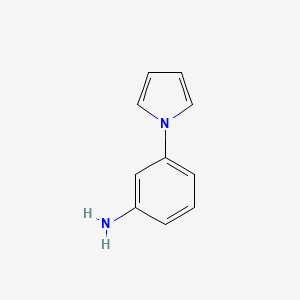![molecular formula C12H6ClF3O2 B1585948 5-[2-Cloro-4-(Trifluorometil)Fenil]-2-Furaldehído CAS No. 306936-04-9](/img/structure/B1585948.png)
5-[2-Cloro-4-(Trifluorometil)Fenil]-2-Furaldehído
Descripción general
Descripción
5-[2-Chloro-4-(Trifluoromethyl)Phenyl]-2-Furaldehyde is an organic compound characterized by the presence of a furan ring substituted with a 2-chloro-4-(trifluoromethyl)phenyl group. This compound is notable for its unique chemical structure, which includes both chloro and trifluoromethyl substituents, making it a valuable intermediate in various chemical syntheses and applications.
Aplicaciones Científicas De Investigación
5-[2-Chloro-4-(Trifluoromethyl)Phenyl]-2-Furaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is investigated for its potential therapeutic properties, particularly in the design of new drugs with improved efficacy and safety profiles.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-[2-Chloro-4-(Trifluoromethyl)Phenyl]-2-Furaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-4-(trifluoromethyl)benzaldehyde and furan.
Reaction Conditions: The key step involves a formylation reaction, where the furan ring is functionalized with the 2-chloro-4-(trifluoromethyl)benzaldehyde under acidic conditions, often using a Lewis acid catalyst such as aluminum chloride.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of 5-[2-Chloro-4-(Trifluoromethyl)Phenyl]-2-Furaldehyde may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: The aldehyde group in 5-[2-Chloro-4-(Trifluoromethyl)Phenyl]-2-Furaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: 5-[2-Chloro-4-(Trifluoromethyl)Phenyl]-2-Furancarboxylic acid.
Reduction: 5-[2-Chloro-4-(Trifluoromethyl)Phenyl]-2-Furanmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 5-[2-Chloro-4-(Trifluoromethyl)Phenyl]-2-Furaldehyde involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, the compound may act by inhibiting enzymes or receptors involved in disease pathways. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, contributing to its biological activity.
Comparación Con Compuestos Similares
- 5-[2-Chloro-5-(Trifluoromethyl)Phenyl]-2-Furaldehyde
- 5-[2-Bromo-4-(Trifluoromethyl)Phenyl]-2-Furaldehyde
- 5-[2-Chloro-4-(Difluoromethyl)Phenyl]-2-Furaldehyde
Comparison: 5-[2-Chloro-4-(Trifluoromethyl)Phenyl]-2-Furaldehyde is unique due to the specific positioning of the chloro and trifluoromethyl groups, which can significantly influence its reactivity and properties. Compared to similar compounds, it may exhibit different chemical behavior and biological activity, making it a valuable compound for targeted applications.
Propiedades
IUPAC Name |
5-[2-chloro-4-(trifluoromethyl)phenyl]furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3O2/c13-10-5-7(12(14,15)16)1-3-9(10)11-4-2-8(6-17)18-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEPEPVLSICNRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381857 | |
| Record name | 5-[2-Chloro-4-(Trifluoromethyl)Phenyl]-2-Furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306936-04-9 | |
| Record name | 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306936-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[2-Chloro-4-(Trifluoromethyl)Phenyl]-2-Furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine](/img/structure/B1585878.png)




